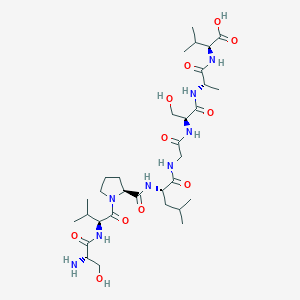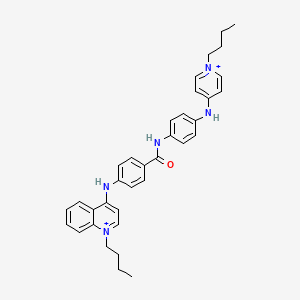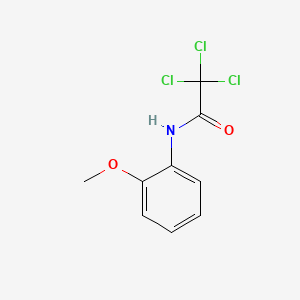![molecular formula C33H40N4O6 B14164960 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid CAS No. 3947-38-4](/img/structure/B14164960.png)
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid is a complex organic compound that features multiple pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid typically involves multi-step organic synthesis. The process may include:
- Formation of pyrrole rings through Paal-Knorr synthesis.
- Functionalization of the pyrrole rings with various substituents.
- Coupling reactions to link the pyrrole units together.
- Final modifications to introduce carboxyethyl and other functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be explored for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole-based molecules with varying substituents. Examples include:
Porphyrins: Macrocyclic compounds with four pyrrole units.
Phthalocyanines: Compounds with four isoindole units.
Bodipy dyes: Boron-dipyrromethene derivatives.
Uniqueness
The uniqueness of 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid lies in its specific arrangement of functional groups and the resulting chemical properties
特性
CAS番号 |
3947-38-4 |
|---|---|
分子式 |
C33H40N4O6 |
分子量 |
588.7 g/mol |
IUPAC名 |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,15,26-27,35H,2,7,9-14H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
InChIキー |
DOKCNDVEPDZOJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
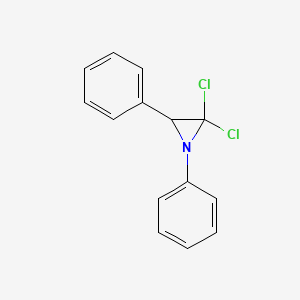
![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
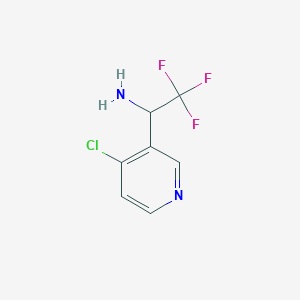
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
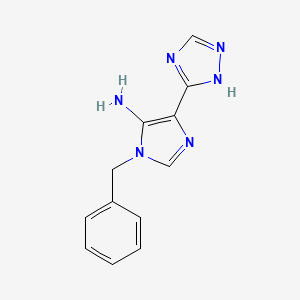
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
